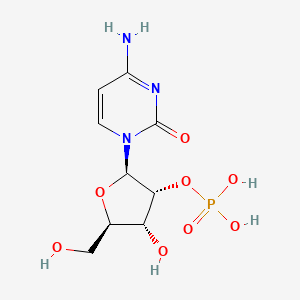

2'-Cytidylic acid

Descripción general

Descripción

El ácido 2'-citidílico, también conocido como citidina 2'-fosfato, es un nucleótido que desempeña un papel crucial en diversos procesos biológicos. Está compuesto por una base citosina, un azúcar ribosa y un grupo fosfato. Este compuesto es un monómero en el ARN y participa en la síntesis de ácidos nucleicos, que son esenciales para el almacenamiento y la transferencia de información genética .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 2'-citidílico generalmente implica la fosforilación de la citidina. Un método común es la reacción de la citidina con cloruro de fosforilo en presencia de una base como la piridina. La reacción procede en condiciones suaves y produce ácido 2'-citidílico como producto principal .

Métodos de Producción Industrial: La producción industrial del ácido 2'-citidílico a menudo implica enfoques biotecnológicos. Por ejemplo, el uso de levadura como catalizador biológico puede facilitar la conversión de monofosfato de citidina y fosforilcolina en ácido 2'-citidílico. Este método es ventajoso debido a su alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 2'-citidílico experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar difosfato de citidina.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en citidina.

Sustitución: Puede participar en reacciones de sustitución donde el grupo fosfato es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como los haluros de alquilo para reacciones de sustitución.

Productos Principales Formados:

Oxidación: Difosfato de citidina.

Reducción: Citidina.

Sustitución: Varios derivados de la citidina dependiendo del sustituyente.

Aplicaciones Científicas De Investigación

El ácido 2'-citidílico tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de ácidos nucleicos y nucleótidos.

Biología: Desempeña un papel en el estudio de la estructura y función del ARN.

Medicina: Está involucrado en el desarrollo de fármacos antivirales y anticancerígenos.

Industria: Se utiliza en la producción de productos basados en nucleótidos y como herramienta de investigación en biotecnología

Mecanismo De Acción

El mecanismo de acción del ácido 2'-citidílico implica su incorporación a las moléculas de ARN. Sirve como sustrato para la ARN polimerasa, que cataliza la formación de enlaces fosfodiéster entre nucleótidos. Este proceso es esencial para la síntesis de ARN y la transferencia de información genética .

Objetivos Moleculares y Vías:

ARN polimerasa: El ácido 2'-citidílico es un sustrato para la ARN polimerasa.

Vías de Transducción de Señales: Está involucrado en diversas vías de señalización intracelular, incluidas las mediadas por nucleótidos cíclicos.

Comparación Con Compuestos Similares

El ácido 2'-citidílico se puede comparar con otros nucleótidos como:

Ácido adenílico (monofosfato de adenosina): Similar en estructura pero contiene adenina en lugar de citosina.

Ácido guanílico (monofosfato de guanosina): Contiene guanina en lugar de citosina.

Ácido timidílico (monofosfato de timidina): Contiene timina y se encuentra en el ADN en lugar del ARN.

Unicidad: El ácido 2'-citidílico es único debido a su papel específico en la síntesis de ARN y su participación en diversas vías bioquímicas. Su estructura le permite participar en interacciones específicas con enzimas y otras biomoléculas, lo que lo convierte en un componente vital de los procesos celulares .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUAKORMLHPSLZ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005321 | |

| Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-94-9 | |

| Record name | 2′-Cytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-cytidylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 2'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-CYTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN4598ZJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2'-cytidylic acid acts as a competitive inhibitor of RNase. [, , ] This means it competes with the natural substrate for binding to the enzyme's active site, thereby hindering the enzyme's catalytic activity. [] Specifically, research suggests that 2'-CMP interacts with the same catalytic site responsible for both the transferase and hydrolase actions of RNase. []

A: Studies using gel filtration revealed a complex interplay between 2'-CMP, cupric ions (Cu(II)), and RNase. Binding of 2'-CMP to RNase weakens the enzyme's affinity for Cu(II), and conversely, the presence of Cu(II) diminishes RNase's affinity for 2'-CMP. [] This suggests a competitive relationship between 2'-CMP and Cu(II) for binding sites on RNase.

A: Yes, removing the last four amino acids from the carboxyl terminus of bovine pancreatic RNase A (creating des-(121-124)-RNase) significantly reduces its catalytic activity and alters its interaction with 2'-CMP. [] While this modified RNase retains some activity and can still bind 2'-CMP, the binding affinity is significantly weaker compared to the native enzyme. [] This highlights the importance of the carboxyl terminus, particularly phenylalanine-120, in maintaining the enzyme's structure and function. []

A: Research using 2'-bromoacetyl esters of modified nucleosides as probes revealed that the 2'-esters of ribosides react significantly faster with His 12 of RNase A compared to their 3'-counterparts or 2'-arabinosides. [] Furthermore, 2'(3')-esters of nucleosides that are not typical substrates for RNase, such as those with adenosine, N3-methyluridine, or 6-methyluridine bases, do not react readily. [] This suggests a high degree of specificity in the enzyme's active site and points to the importance of the ribose 2'-hydroxyl group for substrate recognition and binding. []

A: The carboxymethylation of His 12 in RNase A through reaction with 2'-bromoacetyl esters completely abolishes the enzyme's catalytic activity across the entire pH range. [] This finding underscores the critical role of His 12 in the enzyme's catalytic mechanism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3S)-](/img/structure/B1217328.png)

![nonacyclo[17.9.2.22,5.03,15.04,12.06,11.016,29.020,25.026,30]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene](/img/structure/B1217330.png)